![molecular formula C22H22N6O2S B2988084 N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1251578-95-6](/img/structure/B2988084.png)
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Studies
A study by Ahmad et al. (2012) synthesized new series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, evaluated for antioxidant activities. The compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for developing potent biologically active compounds (Ahmad et al., 2012).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) reported the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The study highlighted the potential of these compounds in treating cancer and inflammatory diseases, underscoring the importance of chemical synthesis in drug discovery (Rahmouni et al., 2016).
Antibacterial Evaluation
A study by Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, evaluated for antibacterial activity. This research contributes to the search for new antibacterial agents, highlighting the role of synthetic chemistry in addressing antibiotic resistance (Azab et al., 2013).
Antimycobacterial Activity
Gezginci et al. (1998) explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis. The study indicated the potential of these compounds to act as effective antimycobacterial agents, contributing to the development of new treatments for tuberculosis (Gezginci et al., 1998).
Synthesis and Molecular Modeling
Nassar et al. (2015) detailed an efficient method for synthesizing novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, evaluated as anti-tumor agents. This research not only contributes to anticancer drug discovery but also demonstrates the importance of molecular modeling in understanding the structure-activity relationship (Nassar et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s important to note that the compound contains a thiazole ring , which is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Given its structural similarity to other thiazole-containing compounds , it may interact with its targets in a similar manner, causing changes in cellular processes.
Biochemical Pathways
Thiazole-containing compounds are known to interact with a variety of biochemical pathways
Result of Action
Given its structural similarity to other thiazole-containing compounds , it may have similar effects, such as antimicrobial, antiretroviral, antifungal, and antineoplastic activities . .
properties
IUPAC Name |
N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-21(31-15(2)24-14)17-9-10-20(26-25-17)30-12-11-23-22(29)19-13-18(27-28(19)3)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWHUKCGJBPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=NN3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.